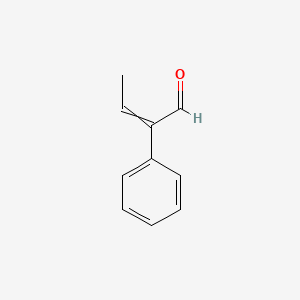

2-PHENYL-2-BUTENAL

Description

2-Phenyl-2-butenal (CAS 3782-00-1) is an α,β-unsaturated aldehyde characterized by a phenyl group attached to a four-carbon aldehyde backbone. It is widely utilized as a food additive, fragrance agent, and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The compound is commercially available as a mixture of (E) and (Z) isomers (>98% purity) and exhibits solubility in ethanol and oils but is insoluble in water . Its air-sensitive nature and incompatibility with oxidizing or reducing agents necessitate careful handling .

Properties

IUPAC Name |

2-phenylbut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAOGZLLMZQVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863391 | |

| Record name | Benzeneacetaldehyde, .alpha.-ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; green, floral, woody | |

| Record name | 2-Phenyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Phenyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.031-1.037 | |

| Record name | 2-Phenyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4411-89-6 | |

| Record name | 2-Phenyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, .alpha.-ethylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, .alpha.-ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcrotonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The aldol condensation proceeds via a base-catalyzed mechanism. Acetaldehyde (CH₃CHO) undergoes deprotonation to form an enolate ion, which attacks the carbonyl carbon of phenylacetaldehyde (C₆H₅CH₂CHO). Subsequent elimination of water yields 2-phenyl-2-butenal. The reaction is summarized as:

Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Catalyst | Base (e.g., NaOH, KOH) | Facilitates enolate formation |

| Temperature | 25–60°C | Balances reaction rate and stability |

| Solvent | Ethanol/water mixture | Enhances reactant solubility |

| Reaction Time | 4–8 hours | Ensures completion of dehydration |

Industrial protocols often employ sodium hydroxide due to its cost-effectiveness and efficiency. Elevated temperatures (up to 60°C) accelerate the reaction but require careful control to prevent side reactions such as over-oxidation.

Industrial Scale Production

Scaling this method involves:

-

Continuous Stirred-Tank Reactors (CSTRs): Ensures uniform mixing and temperature control.

-

Inert Atmosphere: Minimizes oxidative degradation of the aldehyde product.

-

Distillation Purification: Isolates 2-phenyl-2-butenal (boiling point: 177°C at 15 mmHg) from unreacted starting materials and byproducts.

Alternative Synthetic Routes

While aldol condensation dominates industrial production, alternative methods have been explored for niche applications:

Biotransformation Using Microbial Enzymes

Recent studies highlight the use of Saccharomyces cerevisiae enone reductases (E I and E II) to enantioselectively reduce α,β-unsaturated carbonyl precursors. This approach yields (R)-2-phenylbutanal, which can be oxidized to 2-phenyl-2-butenal under controlled conditions.

Oxidative Dehydrogenation of Alcohols

2-Phenyl-2-butenol, a reduced derivative, can undergo dehydrogenation using catalysts like palladium on carbon (Pd/C) to regenerate the aldehyde. This method is less common due to higher costs but offers advantages in stereochemical control.

Optimization Strategies and Catalytic Innovations

Catalyst Selection

-

Heterogeneous Catalysts: Zeolites and mesoporous silica improve recyclability and reduce waste.

-

Organocatalysts: Proline derivatives enable asymmetric aldol reactions, though industrial adoption remains limited.

Solvent Systems

-

Aqueous Mixtures: Reduce environmental impact but may lower yield.

-

Ionic Liquids: Enhance reaction rates and selectivity but pose challenges in product isolation.

Physicochemical Properties Relevant to Synthesis

| Property | Value | Synthesis Consideration |

|---|---|---|

| Boiling Point | 177°C (15 mmHg) | Dictates distillation parameters |

| Density | 1.034 g/mL at 25°C | Influences solvent compatibility |

| Solubility | Insoluble in water | Requires polar aprotic solvents |

| Air Sensitivity | High | Necessitates inert atmospheres |

The compound’s air sensitivity necessitates strict oxygen exclusion during storage and handling.

Challenges in Synthesis

-

Byproduct Formation: Over-condensation or oxidation can generate undesired derivatives.

-

Purification Complexity: Similar boiling points of intermediates complicate distillation.

-

Stability Issues: Degradation under light or heat requires stabilized storage conditions.

Recent Advances

-

Flow Chemistry: Microreactors enable precise control of residence time and temperature, improving yield by 15–20%.

-

Enzymatic Cascades: Coupled systems using alcohol dehydrogenases and oxidases show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-PHENYL-2-BUTENAL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis:

2-Phenyl-2-butenal serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to form phenylbutanoic acid using potassium permanganate or reduced to 2-phenyl-2-butenol with sodium borohydride.

Reagent in Chemical Reactions:

This compound acts as a reagent in several chemical transformations, facilitating the formation of various substituted derivatives through nucleophilic substitution reactions with amines or thiols.

Biology

Biochemical Interactions:

Research indicates that 2-Phenyl-2-butenal interacts with biological molecules, influencing cellular processes. It modulates gene expression related to oxidative stress responses and interacts with enzymes such as aldehyde dehydrogenase, aiding in the detoxification of aldehydes. Additionally, it has been shown to affect cell signaling pathways through its electrophilic nature, allowing it to form covalent bonds with proteins and enzymes .

Genotoxic Potential:

Studies have assessed the genotoxic potential of 2-phenyl-2-butenal and similar compounds. Its effects on DNA integrity and cellular health are critical for evaluating safety in food applications .

Medicine

Therapeutic Properties:

Exploration into the therapeutic properties of 2-Phenyl-2-butenal suggests potential benefits in pharmacology. Its role as a precursor for pharmaceutical compounds highlights its significance in drug development and medicinal chemistry.

Industry

Flavoring Agent:

In the food industry, 2-Phenyl-2-butenal is widely used as a flavoring agent due to its ability to impart complex flavors reminiscent of chocolate and floral notes. Its contribution to flavor profiles makes it valuable in the formulation of food products.

Fragrance Production:

The compound is also utilized in the production of fragrances, enhancing the olfactory experience of various consumer products .

Case Study 1: Flavor Production in Cocoa Fermentation

A study focused on yeasts isolated from cocoa bean fermentation revealed that certain strains could produce significant amounts of aromatic compounds, including 2-phenyl-2-butenal. The ability of these yeasts to synthesize this compound naturally underscores its importance in enhancing the sensory qualities of cocoa products .

Case Study 2: Genotoxicity Assessment

Research evaluating the genotoxic effects of several α,β-unsaturated aldehydes, including 2-phenyl-2-butenal, highlighted concerns regarding their clastogenic potential. This study provided insights into safety assessments necessary for food additives containing this compound .

Mechanism of Action

The mechanism of action of 2-PHENYL-2-BUTENAL involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-phenyl-2-butenal and analogous compounds:

Physical and Chemical Properties

- Solubility: 2-Phenyl-2-butenal: Soluble in ethanol and oils; insoluble in water . 2-(Methylthiomethyl)-3-phenyl-2-propenal: Likely similar solubility due to aromatic and aliphatic hybrid structure, but methylthio group may enhance lipid solubility . Butyraldehyde: More water-soluble due to smaller molecular size .

Reactivity :

- 2-Phenyl-2-butenal’s α,β-unsaturated system makes it reactive in Michael additions and Diels-Alder reactions, similar to cinnamaldehyde. However, its air sensitivity distinguishes it from simpler aldehydes like butyraldehyde .

- The methylthio group in 2-(Methylthiomethyl)-3-phenyl-2-propenal may confer unique reactivity, such as participation in sulfur-specific reactions .

Biological Activity

2-Phenyl-2-butenal (CAS Number: 4411-89-6) is an organic compound with significant biological activity, primarily recognized for its role in flavor and fragrance applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

2-Phenyl-2-butenal is classified as an olefinic compound with the molecular formula . It features a phenyl group attached to a butenal structure, contributing to its unique aromatic properties. The compound is known for its sweet, beany, and cocoa-like flavor profile, making it prevalent in various food products .

Target Interactions

The biological activity of 2-Phenyl-2-butenal is largely attributed to its interactions with biological molecules:

- Enzyme Interaction : It interacts with enzymes such as aldehyde dehydrogenase, facilitating the detoxification of aldehydes by converting them into less harmful carboxylic acids.

- Cell Signaling : The compound affects cellular processes by modulating gene expression related to oxidative stress responses. This modulation can influence cellular redox balance and overall metabolic activity .

Molecular Mechanism

The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This characteristic allows it to either inhibit or activate enzymatic functions depending on the cellular context.

Flavor and Aroma

2-Phenyl-2-butenal is primarily utilized in the food industry for its flavoring properties. It imparts chocolate, earthy, and floral notes to various food products, enhancing sensory experiences . Its presence has been detected in natural sources like black tea, cocoa, roasted hazelnut, and coffee.

Cellular Effects

Research indicates that 2-Phenyl-2-butenal can influence several cellular pathways:

- Oxidative Stress Response : The compound has been shown to modulate the expression of genes involved in oxidative stress response mechanisms. This suggests potential protective roles against oxidative damage.

- Potential Therapeutic Applications : While limited research exists on its therapeutic properties, there are indications that it may have beneficial effects in various biological systems due to its interactions with cellular components.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Phenyl-2-butenal:

- Flavor Modulation in Chocolate : A study investigated how specific starter cultures could modulate chocolate aroma through compounds like 2-Phenyl-2-butenal. The findings suggested that this compound plays a crucial role in flavor development during chocolate fermentation .

- Impact on Cellular Metabolism : Research has highlighted the compound's ability to influence cellular metabolism through its electrophilic nature. This interaction can lead to significant changes in metabolic pathways within cells.

- Detoxification Pathways : Another study focused on the detoxification pathways facilitated by aldehyde dehydrogenase interactions with 2-Phenyl-2-butenal, emphasizing its importance in reducing aldehyde toxicity in biological systems.

Comparison with Similar Compounds

| Compound | Structure Type | Unique Properties |

|---|---|---|

| 2-Phenylacetaldehyde | Aldehyde | Similar flavor profile but lacks olefinic structure |

| 2-Phenylcrotonaldehyde | Aldehyde | More complex reactions due to additional double bond |

| Benzeneacetaldehyde | Aldehyde | Less aromatic complexity compared to 2-Phenyl-2-butenal |

Q & A

Basic: What are the established synthetic routes for 2-Phenyl-2-butenal, and how can reaction conditions be systematically optimized?

Answer:

2-Phenyl-2-butenal can be synthesized via aldol condensation using benzaldehyde and crotonaldehyde under basic or acidic catalysis. Optimization involves varying catalysts (e.g., NaOH, HCl), temperature (80–120°C), and solvent polarity (ethanol vs. toluene). Kinetic studies using gas chromatography (GC) or NMR can track intermediates . Safety protocols, including fume hood use and protective equipment, are critical due to aldehydes' volatility and reactivity .

Basic: How is structural characterization of 2-Phenyl-2-butenal performed, and what spectroscopic techniques are most reliable?

Answer:

Key techniques include:

- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and conjugated C=C absorption near 1600 cm⁻¹ .

- NMR : ¹H NMR shows α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm for aldehyde H; δ 6.5–7.5 ppm for aromatic and olefinic H). ¹³C NMR identifies carbonyl carbons at ~190–200 ppm .

- GC-MS : Validates purity and molecular ion (m/z 148 for C₁₀H₁₀O) .

Advanced: How can contradictions in reported biological activities of 2-Phenyl-2-butenal be resolved?

Answer:

Discrepancies (e.g., antimicrobial potency in different studies) require:

- Meta-analysis : Compare experimental conditions (e.g., microbial strains, concentration ranges) across studies .

- Replication : Validate assays (e.g., MIC testing) under standardized protocols .

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., replacing the aldehyde with esters) to isolate bioactive motifs .

Advanced: What computational approaches predict 2-Phenyl-2-butenal’s reactivity in organic reactions?

Answer:

- DFT calculations : Model transition states for aldol adduct formation or Diels-Alder reactions. Software like Gaussian or ORCA can optimize geometries .

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- Solvent effect simulations : COSMO-RS models assess solvent polarity’s impact on reaction yields .

Basic: What safety protocols are essential for handling 2-Phenyl-2-butenal in laboratories?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate aldehyde-containing waste for incineration or neutralization .

Advanced: How does stereoelectronic control influence 2-Phenyl-2-butenal’s reactivity in asymmetric synthesis?

Answer:

The α,β-unsaturated system enables stereoselective additions (e.g., Michael additions). Chiral catalysts (e.g., proline derivatives) induce enantioselectivity by stabilizing specific transition states. Polar solvents (e.g., DMF) enhance nucleophile-aldehyde interactions .

Basic: What physicochemical properties dictate 2-Phenyl-2-butenal’s stability in storage?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Thermal stability : Decomposes above 150°C; refrigerate at 2–8°C .

- Hygroscopicity : Low moisture absorption, but desiccants are recommended for long-term storage .

Advanced: What strategies ensure high purity of 2-Phenyl-2-butenal for mechanistic studies?

Answer:

- Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate eluent) to remove aldol byproducts .

- Crystallization : Recrystallize from ethanol/water mixtures.

- Analytical validation : Cross-check purity via HPLC (≥95% area) and elemental analysis .

Basic: What are the primary applications of 2-Phenyl-2-butenal in organic synthesis?

Answer:

- Building block : For heterocycles (e.g., pyrazoles via cyclocondensation with hydrazines) .

- Cross-conjugated dienes : Participate in Diels-Alder reactions to form six-membered rings .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate 2-Phenyl-2-butenal’s metabolic pathways?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.